Nicoracetam
Overview
Description
Nicoracetam is a nootropic racetam drug, known for its cognitive-enhancing properties. It is chemically distinct from other racetams due to the presence of a pyridine ring instead of a benzene ring . The chemical formula for this compound is C11H12N2O3, and it has a molecular weight of 220.230 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicoracetam involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with 2-pyrrolidone. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Nicoracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Nicoracetam has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of racetam drugs and their interactions with other chemicals.
Biology: this compound is investigated for its effects on neuronal cells and its potential neuroprotective properties.
Medicine: Research focuses on its cognitive-enhancing effects and potential therapeutic applications in neurodegenerative diseases.
Industry: This compound is used in the development of nootropic supplements and cognitive enhancers.
Mechanism of Action
The mechanism of action of Nicoracetam involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function. This compound may also influence the release of dopamine and serotonin, contributing to its nootropic effects .
Comparison with Similar Compounds
Similar Compounds
Piracetam: The first racetam drug, known for its cognitive-enhancing properties.
Aniracetam: Similar to Nicoracetam but with a benzene ring instead of a pyridine ring.
Oxiracetam: Another racetam with cognitive-enhancing effects.
Phenylpiracetam: A more potent racetam with additional stimulant properties.
Uniqueness of this compound
This compound is unique among racetams due to its distinct chemical structure, which includes a pyridine ring. This structural difference may contribute to its specific pharmacological profile and cognitive-enhancing effects .
Properties
IUPAC Name |
1-(6-methoxypyridine-3-carbonyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-4-8(7-12-9)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMMDVSGDYEVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155852 | |
Record name | Nicoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128326-80-7 | |
Record name | Nicoracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U10GC2V6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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